molecular formula C9H13N5S B7589774 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine

3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No. B7589774
M. Wt: 223.30 g/mol
InChI Key: FUMORDQGYOADDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in the regulation of cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine exhibits a range of biochemical and physiological effects. These include the induction of apoptosis in cancer cells, inhibition of cell proliferation, and suppression of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine. One direction is to further investigate its anti-cancer properties and potential use in the development of new cancer therapies. Another direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and inflammation. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
In conclusion, 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine is a promising compound with potential applications in various scientific research fields. Its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anti-cancer drugs. However, further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine can be achieved through a multi-step process. The first step involves the reaction of 2-methylpyrazole with ethyl chloroacetate to form ethyl 2-methylpyrazole-3-acetate. This intermediate is then reacted with thiosemicarbazide to form the desired compound.

Scientific Research Applications

3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various scientific research fields. One such application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-3-8-12-9(15-13-8)10-6-7-4-5-11-14(7)2/h4-5H,3,6H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMORDQGYOADDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NCC2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine

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